Isoxazol-4-ylmethanamine

Vue d'ensemble

Description

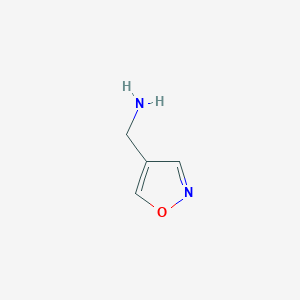

Isoxazol-4-ylmethanamine is a chemical compound with the molecular formula C4H6N2O It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoxazol-4-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of isoxazole with formaldehyde and ammonia. This reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methanamine group.

Another method involves the reduction of isoxazol-4-ylmethanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group into a methanamine group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Isoxazol-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoxazol-4-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield isoxazol-4-ylmethanol when treated with mild reducing agents.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Isoxazol-4-ylmethanone

Reduction: Isoxazol-4-ylmethanol

Substitution: Various substituted isoxazol-4-ylmethanamines depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Pharmaceuticals

Isoxazol-4-ylmethanamine serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. Its ability to interact with neurotransmitter receptors makes it valuable in developing drugs aimed at treating disorders such as depression and anxiety.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, isoxazole derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that certain isoxazole derivatives can induce apoptosis in U87 glioblastoma cells, with IC50 values indicating significant cytotoxicity .

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 5 | Cancer Cells | 14 | Hsp90 Inhibitor |

| Compound 17 | MCF-7 | 0.02 | Anticancer |

| Compound 19 | HCT116 | 5.0 | Anticancer |

This table summarizes findings from various studies that indicate the efficacy of isoxazole derivatives in cancer therapy, particularly through mechanisms involving enzyme inhibition and cell cycle arrest .

Biological Research

Enzyme Inhibition Studies

this compound has been utilized in biological studies to investigate enzyme inhibitors and receptor ligands. Its interaction with specific enzymes can modulate their activity, which is crucial for understanding biological pathways involved in diseases.

Mechanism of Action

The compound's mechanism of action includes binding to enzymes and receptors, leading to various biological effects such as:

- Enzyme Inhibition: Targeting kinases involved in cancer cell proliferation.

- Cell Cycle Arrest: Inducing cell cycle arrest that results in programmed cell death.

- Targeting Molecular Chaperones: Disrupting stability of client proteins crucial for tumor growth .

Materials Science

This compound is also employed in materials science for developing novel polymers and materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance.

Industrial Applications

In the industrial sector, this compound finds use in synthesizing agrochemicals and specialty chemicals. Its role as a building block helps create compounds with desired agricultural properties, contributing to advancements in crop protection and yield improvement.

Comparative Table

| Compound Type | Biological Activity |

|---|---|

| Isoxazole Derivatives | Anticancer, Antimicrobial |

| Thiadiazole Derivatives | Antimicrobial, Anticancer |

| Oxadiazole Derivatives | Anti-inflammatory, Antiviral |

This comparison highlights the diverse applications of isoxazole derivatives relative to similar compounds.

Mécanisme D'action

The mechanism by which isoxazol-4-ylmethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity. The compound can interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Isoxazol-4-ylmethanamine can be compared with other isoxazole derivatives, such as:

Isoxazol-5-ylmethanamine: Similar structure but with the methanamine group at a different position, leading to different chemical properties and reactivity.

Isoxazol-3-ylmethanamine: Another positional isomer with distinct biological activity and applications.

Isoxazol-4-ylmethanol: The alcohol derivative, which has different reactivity and applications in organic synthesis.

Activité Biologique

Isoxazol-4-ylmethanamine is a compound characterized by an isoxazole ring with a methanamine substituent at the fourth position. This structure has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antibacterial effects, and as a scaffold for drug development.

Structural Characteristics

The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen. The specific arrangement of atoms in this compound allows it to interact with various biological targets, making it a valuable compound for pharmaceutical applications. The compound can be synthesized through various methods, including cyclization reactions involving hydroxylamine and carbonyl compounds.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have reported that derivatives of isoxazole, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from isoxazole have shown IC50 values ranging from 0.96 µM to 5.0 µM against prostate and colon cancer cells, indicating potent anticancer properties .

- Antibacterial Properties : Isoxazole derivatives have been evaluated for their antibacterial activities. Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria, although specific data on this compound's antibacterial efficacy remains limited.

- HDAC Inhibition : this compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression related to cancer progression. Compounds with similar structures have shown selective inhibition of HDAC isoforms, making them candidates for anticancer therapies .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Among the synthesized compounds, one derivative exhibited an IC50 value of 5.0 µM against HCT116 cells, indicating significant anticancer activity. Flow cytometry analyses revealed that this compound induced cell cycle arrest and apoptosis in cancer cells through caspase activation .

Case Study 2: HDAC Inhibition

Research involving synthesized isoxazole derivatives demonstrated their ability to inhibit HDAC enzymes selectively. One compound showed an IC50 value significantly lower at HDAC-6 compared to other isoforms, suggesting its potential as an effective anticancer agent through epigenetic modulation .

Comparative Analysis of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.0 | HCT116 (Colon Cancer) |

| Isoxazole Derivative A | Anticancer | 0.96 | DU145 (Prostate Cancer) |

| Isoxazole Derivative B | HDAC Inhibition | 10 | HDAC-6 |

| Isoxazole Derivative C | Antibacterial | Not specified | Pathogenic Bacteria |

Propriétés

IUPAC Name |

1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGVWXXGWZBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440606 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-43-6 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.